molecular formula C11H9ClN2O3 B12941354 Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12941354
M. Wt: 252.65 g/mol
InChI Key: ACLRVSUHURZYGW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester, a chloro group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl chloroacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the hydroxyphenyl group.

    Methyl 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the chloro group.

    Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloro and hydroxyphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 4-chloro-1-(3-hydroxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)10-9(12)6-14(13-10)7-3-2-4-8(15)5-7/h2-6,15H,1H3

InChI Key

ACLRVSUHURZYGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)O

Origin of Product

United States

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